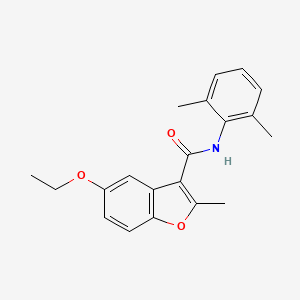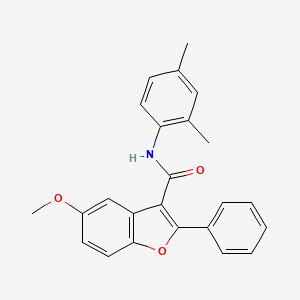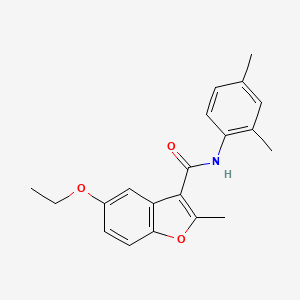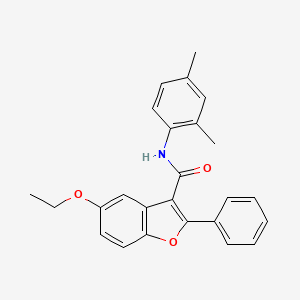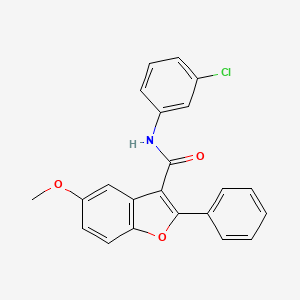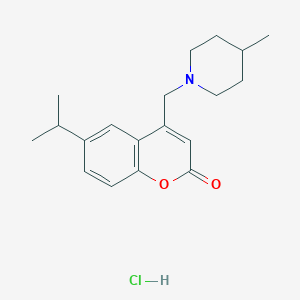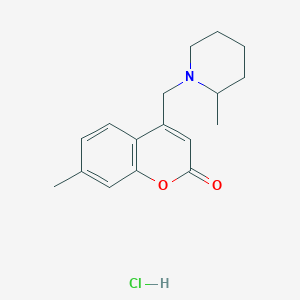
4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperidine moiety linked to a chromen-2-one core, which is further substituted with a methoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
A structurally similar compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound likely interacts with its targets, the monoamine transporters, leading to the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft . This results in increased neurotransmitter activity, which can lead to various physiological effects.
Biochemical Pathways
The compound likely affects the monoaminergic pathways, specifically the dopaminergic and noradrenergic pathways . The downstream effects of this can vary widely, but generally result in increased arousal, alertness, and responsiveness to the environment.
Biochemical Analysis
Biochemical Properties
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), particularly MAO-A, acting as an inhibitor . This interaction can influence the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various biochemical pathways . Additionally, the compound may interact with acetylcholinesterase (AChE), inhibiting its activity and potentially affecting cholinergic signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involving neurotransmitters, leading to changes in cellular responses . It may also affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, the compound’s impact on cellular metabolism includes changes in energy production and utilization, which can affect overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes such as MAO-A and AChE, inhibiting their activity and altering the levels of neurotransmitters . This inhibition can lead to changes in neurotransmitter signaling and downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in neurotransmitter levels and signaling pathways . These long-term effects may be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and signaling pathways, potentially improving cognitive function and behavior . At higher doses, the compound may induce toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s inhibition of MAO-A affects the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in their levels and activity . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, facilitating its entry into cells and accumulation in target tissues . Once inside the cells, the compound may bind to proteins that regulate its localization and activity, influencing its distribution and effects within the cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Additionally, its localization to the nucleus may affect gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.
Synthesis of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be synthesized by the catalytic hydrogenation of 4-benzylpyridine or through the reductive amination of benzylamine with piperidine.
Coupling of the Benzylpiperidine Moiety to the Chromen-2-one Core: The final step involves the coupling of the benzylpiperidine moiety to the chromen-2-one core via a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the chromen-2-one core.
7-Methoxychromen-2-one: A compound with a similar chromen-2-one core but lacking the benzylpiperidine moiety.
Uniqueness
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is unique due to the combination of the benzylpiperidine moiety and the chromen-2-one core, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxychromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3.ClH/c1-26-20-7-8-21-19(14-23(25)27-22(21)15-20)16-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17;/h2-8,14-15,18H,9-13,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCKLBGSCNONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)


![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)
